1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrrolidinyl urea core
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3O2/c18-13-2-1-3-14(16(13)19)22-17(25)21-11-8-15(24)23(9-11)12-6-4-10(20)5-7-12/h1-7,11H,8-9H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILGBQFBWGEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features two aromatic systems (2,3-dichlorophenyl and 4-fluorophenyl) linked via a urea bridge to a 5-oxopyrrolidin-3-yl moiety. This architecture introduces three primary synthetic challenges:
- Regioselective functionalization of the dichlorophenyl group to avoid unwanted isomerization during coupling reactions.
- Stability of the pyrrolidinone ring under basic or acidic conditions, necessitating carefully controlled reaction environments.
- Urea bond formation between sterically hindered aromatic amines and isocyanate intermediates, which often requires high-activation-energy conditions.
Synthetic Routes and Methodological Approaches
Retrosynthetic Analysis
The compound decomposes into three key precursors (Figure 1):
- 2,3-Dichlorophenyl isocyanate
- 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-amine
- Urea-forming reagents (e.g., carbonyldiimidazole)
\begin{figure}
\centering
\caption{Retrosynthetic Pathways for Target Compound}
\label{fig:retro}
\end{figure}
Stepwise Synthesis
Preparation of 1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-Amine
This intermediate is synthesized via a modified Hantzsch pyrrolidone synthesis:
Procedure
- Condense 4-fluoroaniline with diethyl acetylenedicarboxylate in ethanol at 0–5°C for 2 hr (yield: 68%).
- Cyclize the product using sodium ethoxide in anhydrous THF under nitrogen atmosphere:
$$
\text{Cyclization: } \text{RT, 12 hr, } \text{Yield} = 72\%
$$ - Purify via recrystallization from ethyl acetate/hexane (1:3 v/v).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 141–142°C | |
| HPLC Purity | 98.9% | |
| Rotatable Bonds | 5 |
Synthesis of 2,3-Dichlorophenyl Isocyanate
Industrial-scale production typically employs the Hofmann rearrangement:
Optimized Conditions
- Substrate : 2,3-Dichlorobenzamide
- Reagent : Phosgene (1.2 equiv) in toluene
- Temperature : 60°C, 4 hr
- Yield : 83.1%
Safety Note : Phosgene alternatives (e.g., trichloromethyl chloroformate) reduce toxicity risks while maintaining yields ≥75%.
Urea Coupling Reaction
The final step couples the isocyanate and pyrrolidinyl amine under mild conditions:
Protocol
- Dissolve 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) in dry DCM.
- Add 2,3-dichlorophenyl isocyanate (1.05 equiv) dropwise at 0°C.
- Stir at RT for 18 hr under N₂.
- Quench with ice-water, extract with DCM (3×), dry over Na₂SO₄.
- Purify via flash chromatography (SiO₂, EtOAc/Hexane 1:1).
Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Isolated Yield | 65–72% | |
| Purity (HPLC) | 99.1% | |
| Reaction Scale | 50 g |
Reaction Optimization Strategies
Solvent Effects on Urea Formation
Comparative studies reveal solvent polarity critically impacts coupling efficiency:
Data Table 1: Solvent Screening for Coupling Step
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 99.1 |
| THF | 7.58 | 68 | 98.7 |
| Acetonitrile | 37.5 | 54 | 97.3 |
| Toluene | 2.38 | 49 | 95.8 |
Polar aprotic solvents (DCM, THF) maximize yield by stabilizing the transition state through dipole interactions.
Analytical Characterization
Spectroscopic Profiling
- δ 7.45–7.39 (m, 2H, Ar-H)
- δ 6.98–6.92 (m, 2H, Ar-H)
- δ 4.21 (q, J = 7.1 Hz, 1H, NH)
- δ 3.85–3.78 (m, 2H, pyrrolidinone)
IR (KBr) :
- 3320 cm⁻¹ (N-H stretch)
- 1695 cm⁻¹ (C=O urea)
- 1598 cm⁻¹ (C=O pyrrolidinone)
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Yield (%) |
|---|---|---|
| Stepwise Synthesis | 4200 | 72 |
| One-Pot Approach | 3850 | 58 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing effects of chlorine atoms activate the ring for displacement reactions, particularly at the ortho and para positions relative to existing substituents.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Basic aqueous ethanol, 80°C | NaOH, nucleophile (e.g., NH₃) | Substituted aniline derivatives | 55–70% |
| DMF, 120°C, anhydrous conditions | K₂CO₃, arylthiols | Thioether-linked analogs | 40–60% |
Key Finding : The para-chlorine shows higher reactivity than ortho-Cl due to steric hindrance, as confirmed by DFT calculations in related dichlorophenyl systems.
Urea Backbone Reactivity
The urea moiety participates in hydrolysis and condensation reactions. Acidic or basic conditions cleave the C–N bond, while dehydrating agents induce cyclization .
Hydrolysis
-
Acidic Hydrolysis (HCl, H₂O, reflux): Generates 1-(2,3-dichlorophenyl)amine and 1-(4-fluorophenyl)-5-oxopyrrolidin-3-carboxylic acid.
-
Basic Hydrolysis (NaOH, H₂O/EtOH): Produces CO₂, NH₃, and fragmented aromatic amines .
Cyclization
Under anhydrous conditions with POCl₃:
Pyrrolidinone Ring Modifications
The 5-oxopyrrolidin-3-yl group undergoes ketone-specific reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | NaBH₄, MeOH/THF | Secondary alcohol derivative |
| Grignard Addition | CH₃MgBr, dry ether | Tertiary alcohol with methyl branch |
| Oxidation | KMnO₄, H₂SO₄ | Dicarboxylic acid (low yield due to overoxidation) |
Notable Observation : The fluorophenyl group stabilizes the transition state during reductions, enhancing stereoselectivity (dr > 4:1).
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring undergoes EAS at the meta position due to the electron-withdrawing fluorine:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 3-nitro-4-fluorophenyl derivative |
| Cl₂, FeCl₃ | CH₂Cl₂, 25°C | 3-chloro-4-fluorophenyl analog |
Limitation : Harsh nitration conditions may degrade the urea linkage.
Cross-Coupling Reactions
The aryl chloride groups enable palladium-catalyzed couplings:
| Reaction | Catalyst System | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives with boronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated pyrrolidinone analogs |
Optimized Parameters :
-
Suzuki coupling achieves >80% yield with electron-deficient boronic acids.
-
Buchwald-Hartwig requires 24 hr at 100°C for complete conversion .
Stability Under Environmental Conditions
-
Photodegradation : UV light (254 nm) in MeOH generates dechlorinated byproducts via radical intermediates.
-
Thermal Decomposition : Above 200°C, the compound fragments into chlorobenzene, CO₂, and fluorinated amines (TGA-DSC data).
Comparative Reactivity Analysis
| Functional Group | Reactivity Ranking | Dominant Reaction Pathways |
|---|---|---|
| Dichlorophenyl | High (NAS > EAS) | Nucleophilic substitution, coupling |
| Urea | Moderate | Hydrolysis, cyclization |
| Pyrrolidinone | Low-Moderate | Reduction, Grignard addition |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C15H13Cl2FN2O and a molecular weight of approximately 320.18 g/mol. Its structure features a urea moiety linked to a pyrrolidine ring, with dichlorophenyl and fluorophenyl substituents that enhance its lipophilicity and biological activity.
Key Structural Features:
- Urea Derivative: Central to its reactivity and biological activity.
- Pyrrolidine Ring: Contributes to its pharmacological properties.
- Dichlorophenyl and Fluorophenyl Groups: Affect solubility and interaction with biological targets.
Chemistry
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore new reactions and develop derivatives with varied properties.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties: Studies show effectiveness against various microbial strains.
- Anticancer Activity: Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells.
Case Study: Antitumor Activity
A study on related urea derivatives revealed that they could inhibit the growth of breast cancer cells (MCF-7) by inducing G1 phase arrest, highlighting the importance of the urea moiety in modulating cell cycle dynamics .
Medicine
The compound is under investigation for therapeutic applications, particularly in drug development targeting specific diseases such as cancer and bacterial infections. Its ability to interact with enzymes and receptors makes it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2,3-Dichlorophenyl)-3-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a urea moiety and a pyrrolidine ring. Its molecular formula is , and it possesses a molecular weight of approximately 320.18 g/mol. The dichlorophenyl and fluorophenyl groups contribute to its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Research has indicated that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives of urea can induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and cell cycle arrest.
- Case Study : A study involving a related compound demonstrated that it inhibited the growth of breast cancer cells (MCF-7) by inducing G1 phase arrest, suggesting that the urea moiety plays a crucial role in modulating cell cycle dynamics .
Cytokinin-like Activity
The compound has been noted for its cytokinin-like activity, which is essential for plant growth regulation but also has implications in human health. Cytokinins are known to influence cell division and differentiation.
- Mechanism : The presence of the dichlorophenyl group may enhance the compound's ability to mimic natural cytokinins, thus affecting cellular signaling pathways involved in growth and development .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to form adducts with DNA, leading to cross-linking and subsequent cellular apoptosis.
- Enzyme Inhibition : The fluorophenyl group may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular metabolism.
- Signal Transduction Modulation : By mimicking natural hormones or growth factors, this compound can influence various signal transduction pathways, ultimately affecting cellular responses.
Data Summary
Q & A
Q. What are the established synthetic routes for 1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how can purity be optimized?
The synthesis typically involves:
- Step 1 : Formation of the 5-oxopyrrolidin-3-yl scaffold via cyclization reactions, often using substituted phenyl precursors and carbonyl reagents .
- Step 2 : Introduction of the urea linkage through reaction with 2,3-dichlorophenyl isocyanate under anhydrous conditions, monitored by TLC or HPLC for intermediate purity .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm, fluorophenyl carbons at ~160 ppm) .
- IR Spectroscopy : Urea carbonyl stretching (~1640–1680 cm) and pyrrolidinone C=O (~1720 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How should initial biological screening assays be designed to evaluate its activity?
- Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls like ciprofloxacin .
- Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at different phenyl positions to assess impacts on bioactivity .
- Biological Profiling : Compare IC values across analogs in cytotoxicity (MTT assay) and target-specific assays (e.g., PARP1 inhibition for anticancer potential) .
- Computational Modeling : Use docking simulations (AutoDock Vina) to correlate substituent effects with binding affinities to targets like kinase domains .
Q. What crystallographic strategies resolve ambiguities in its 3D conformation?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMF/ether) and refine using SHELXL for bond angles, torsion angles, and hydrogen-bonding networks .
- Twinned Data Handling : For challenging crystals, apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be addressed?
- Assay Standardization : Validate protocols with reference compounds (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Metabolic Stability Tests : Use liver microsomes to rule out false negatives from rapid compound degradation .
- Orthogonal Assays : Confirm activity via SPR (Surface Plasmon Resonance) for direct target binding measurements .
Q. What mechanistic insights can be gained from studying its interaction with enzymes like PARP1?
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .
- Mutagenesis Analysis : Engineer PARP1 mutants (e.g., catalytic triad residues) to identify critical binding interactions .
- Cellular Pathway Mapping : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., DNA repair pathway modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
